molecular formula C9H11NO3 B11910484 2-Hydroxy-N-(4-hydroxyphenyl)propanamide CAS No. 98996-33-9

2-Hydroxy-N-(4-hydroxyphenyl)propanamide

Cat. No.: B11910484
CAS No.: 98996-33-9
M. Wt: 181.19 g/mol
InChI Key: RUNMMFPTJXETSX-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(4-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

98996-33-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H11NO3/c1-6(11)9(13)10-7-2-4-8(12)5-3-7/h2-6,11-12H,1H3,(H,10,13)

InChI Key

RUNMMFPTJXETSX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)O)O

Origin of Product

United States

Contextualization Within Amide Derivatives Research

Amide derivatives form a cornerstone of organic and medicinal chemistry, most notably constituting the peptide bonds that link amino acids to form proteins. solubilityofthings.comlibretexts.org The amide functional group is prized for its stability, which is a result of resonance that imparts a partial double-bond character to the carbon-nitrogen bond. fiveable.me This stability makes amides reliable and versatile building blocks in organic synthesis. solubilityofthings.com

Within this large family, 2-Hydroxy-N-(4-hydroxyphenyl)propanamide belongs to two important subclasses: α-hydroxy amides and N-aryl amides.

α-Hydroxy Amids: This structural motif is of significant interest in medicinal chemistry and dermatology. acs.orgnih.govresearchgate.net The presence of a hydroxyl group on the carbon adjacent to the amide carbonyl can influence molecular conformation, hydrogen bonding capabilities, and biological activity. acs.org

N-Aryl Amides: Compounds containing a nitrogen atom bonded to an aromatic ring are prevalent in pharmaceuticals and advanced materials. nih.gov This feature is found in numerous top-selling drugs and high-performance polymers like aramids, highlighting the importance of this structural class. nih.gov

The study of this compound, therefore, contributes to the understanding of how these two motifs coexist and influence a molecule's properties.

Overview of Structural Features and Their Theoretical Implications for Research

The structure of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide contains several key functional groups that dictate its chemical properties and potential research applications.

PropertyData
IUPAC Name This compound
Synonyms Labetalol Impurity C
CAS Number 74516-35-5 (disputed, see note)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Key Functional Groups α-Hydroxy group, Secondary Amide, Phenolic Hydroxyl Group, Chiral Center (at C2)
Solubility Soluble in DMSO and Methanol. synzeal.comdaicelpharmastandards.com
Note: The CAS number for this compound is inconsistently reported in literature. While some sources cite 74516-35-5, others associate the name with different numbers or list it as "NA". It is often identified as Labetalol Impurity C. daicelpharmastandards.comscribd.com

Theoretical Implications:

Hydrogen Bonding: The presence of three hydrogen bond donors (two OH groups, one N-H group) and three acceptors (three O atoms) suggests the molecule can participate in extensive intermolecular and intramolecular hydrogen bonding. This would theoretically influence its melting point, solubility, and its ability to bind to biological targets like enzyme active sites.

Chirality: The molecule possesses a chiral center at the second carbon of the propanamide chain. This means it can exist as two non-superimposable mirror images (enantiomers). In a biological context, different enantiomers often exhibit vastly different pharmacological activities and metabolic profiles.

Phenolic Moiety: The 4-hydroxyphenyl group is a well-known structural feature in many biologically active compounds. rsc.org The phenolic hydroxyl group can act as an antioxidant by donating its hydrogen atom to scavenge free radicals. rsc.org It also provides a site for potential metabolic transformations (e.g., glucuronidation or sulfation) in vivo.

Historical and Current Research Trajectories in Medicinal and Organic Chemistry

The primary research trajectory for 2-Hydroxy-N-(4-hydroxyphenyl)propanamide is linked to its status as a process-related impurity in the manufacture of Labetalol. daicelpharmastandards.com Labetalol is an adrenergic antagonist used for treating high blood pressure. daicelpharmastandards.com

In pharmaceutical manufacturing, impurities must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. daicelpharmastandards.com Consequently, the main body of research on "Labetalol Impurity C" involves:

Synthesis: Developing synthetic routes to obtain a pure standard of the impurity for analytical purposes.

Characterization: Using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its chemical structure. cleanchemlab.com

Analytical Method Development: Creating and validating chromatographic methods (e.g., HPLC) to detect and quantify its presence in batches of the active pharmaceutical ingredient (API), Labetalol.

This work is crucial for quality control in the pharmaceutical industry and represents a significant, albeit highly specialized, area of applied organic and analytical chemistry.

Interdisciplinary Relevance in Chemical Biology and Materials Science Research

Stereoselective and Chiral Synthesis Approaches

The creation of specific stereoisomers of this compound is crucial for understanding its biological activity. Stereoselective synthesis aims to produce a single or a specific mixture of stereoisomers.

Asymmetric Synthesis Strategies for Enantiomeric Purity

Asymmetric synthesis is employed to produce chiral molecules with a high degree of enantiomeric purity. A key strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the enantioselective synthesis of related chiral α-amino δ-hydroxy acid derivatives has been achieved through a Cu/Ru relay catalytic system, which merges hydrogen-borrowing and asymmetric Michael addition. nih.gov This approach allows for the synthesis of molecules with two adjacent stereocenters in good yields and with high diastereoselectivity and excellent enantioselectivity. nih.gov

Another approach involves the use of chiral dirhodium tetracarboxylate catalysts for the asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates. rsc.org This method has proven effective for producing pharmaceutically relevant compounds with high diastereoselectivity and enantioselectivity. rsc.org The choice of catalyst is often dependent on the substitution pattern of the starting materials. rsc.org

Diastereoselective Routes and Control Mechanisms

Diastereoselective synthesis focuses on forming a specific diastereomer of a product. This is often achieved by taking advantage of the steric and electronic properties of the reactants and reagents. A notable example is the diastereoselective synthesis of terminal bromo-substituted propargylamines through the addition of in situ generated lithium bromoacetylide to chiral N-tert-butanesulfinyl aldimines. nih.gov This method provides modest to good yields and diastereoselectivity for a range of substrates. nih.gov

Furthermore, cascade reactions, such as the inter–intramolecular double Michael strategy, have been utilized for the diastereoselective synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. nih.govbeilstein-journals.org These reactions often proceed with complete diastereoselectivity. nih.govbeilstein-journals.org The control mechanisms in these reactions are often governed by the formation of the most thermodynamically stable product.

Classical and Modern Amidation Approaches

The formation of the amide bond is a cornerstone of organic synthesis. Both classical and modern methods are employed in the synthesis of this compound.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a fundamental reaction for forming amide bonds. masterorganicchemistry.comfuturelearn.com This process typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), with an amine. The reactivity of the carboxylic acid derivative is key, with acyl chlorides being highly reactive. masterorganicchemistry.com

The mechanism proceeds through a tetrahedral intermediate, which then collapses to form the amide and a leaving group. futurelearn.com The choice of solvent and reaction conditions can significantly influence the reaction's efficiency. Solvents like DMF and CH2Cl2 are commonly used, though greener alternatives are being explored. ucl.ac.uk For less reactive derivatives like esters, more forcing conditions may be required. masterorganicchemistry.com

A patent describes a method for synthesizing 3-(4-hydroxyphenyl)propanamide (B1256929) by first converting p-hydroxyphenylpropionic acid to its acyl chloride using thionyl chloride, followed by reaction with ammonia. This method reportedly increases the yield and simplifies the work-up process compared to previous methods that used coupling reagents like DCC. google.com

Condensation Reactions with Controlled Conditions

Direct condensation of a carboxylic acid and an amine to form an amide is a more atom-economical approach but often requires harsh conditions or the use of coupling agents to activate the carboxylic acid. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate these reactions. masterorganicchemistry.comucl.ac.uk

The reaction of 4-aminophenol (B1666318) with acrylic acid derivatives is a relevant example of condensation. nih.gov The conditions for these reactions, such as temperature and catalyst, are controlled to optimize the yield and purity of the desired amide.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.

In amide synthesis, a greener approach involves the direct reaction of a carboxylic acid and an amine using a catalyst, such as boric acid, under solvent-free conditions. semanticscholar.orgresearchgate.netsciepub.com This method is often quicker, more convenient, and generates less waste compared to traditional methods that use stoichiometric activating agents. semanticscholar.orgresearchgate.net

Enzymatic synthesis is another green alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids with amines in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This enzymatic method offers high conversions and yields without the need for extensive purification. nih.gov

The table below summarizes some of the synthetic approaches discussed:

Synthetic Approach Key Reagents/Catalysts Key Features Reference(s)
Asymmetric Michael Addition Cu/Ru relay catalytic systemHigh enantioselectivity and diastereoselectivity nih.gov
Asymmetric Cyclopropanation Chiral dirhodium tetracarboxylate catalystsHigh diastereoselectivity and enantioselectivity rsc.org
Diastereoselective Addition Lithium bromoacetylide, chiral N-tert-butanesulfinyl aldiminesGood yields and diastereoselectivity nih.gov
Nucleophilic Acyl Substitution Thionyl chloride, ammoniaImproved yield and simplified work-up google.com
Condensation with Coupling Agents DCC, EDCFacilitates direct amidation masterorganicchemistry.comucl.ac.uk
Boric Acid Catalyzed Amidation Boric acidSolvent-free, quick, convenient semanticscholar.orgresearchgate.netsciepub.com
Enzymatic Amidation Candida antarctica lipase B (CALB)High conversion, green solvent nih.gov

Solvent-Free Reaction Conditions

In recent years, a significant push towards "green chemistry" has led to the development of solvent-free reaction conditions for organic synthesis. researchgate.netresearchgate.net These methods offer numerous advantages, including reduced waste, lower costs, and often, faster reaction times. researchgate.netwjpmr.com For the synthesis of amides like this compound, solvent-free approaches can be particularly effective.

One common strategy involves the direct reaction of a carboxylic acid (or its derivative) with an amine under neat conditions, often with the aid of a catalyst and/or heat. wjpmr.com For instance, the direct amidation of carboxylic acids and amines can be achieved under solvent-free conditions using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov This method is notable for its efficiency and the limited amount of waste produced. nih.gov Another approach involves grinding the reactants together, sometimes with a solid support or catalyst, to initiate the reaction. wjpmr.com The use of microwave irradiation in conjunction with solvent-free conditions can further accelerate these reactions. researchgate.net

The benefits of solvent-free synthesis are summarized in the table below:

AdvantageDescription
Reduced Waste Eliminates the need for solvent, which is often a major component of chemical waste streams. researchgate.net
Increased Safety Avoids the use of flammable, toxic, or environmentally harmful solvents. nih.gov
Improved Efficiency Reactions can often be faster and more efficient due to higher reactant concentrations. wjpmr.com
Lower Cost Reduces expenses associated with solvent purchase, purification, and disposal.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. anton-paar.comjptcp.com By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, and improve product yields. jptcp.comresearchgate.netnih.gov This technique has been successfully applied to the synthesis of a wide variety of organic compounds, including amides. nih.govresearchgate.net

In the context of this compound synthesis, microwave irradiation can be used to accelerate the amidation reaction between a lactic acid derivative and p-aminophenol. juniperpublishers.com For example, the synthesis of paracetamol (acetaminophen), a structurally related compound, from p-aminophenol and acetic anhydride is significantly faster and higher yielding under microwave irradiation compared to conventional heating. jptcp.comjuniperpublishers.com The use of a catalyst, such as H-clinoptilolite, can further enhance the efficiency of microwave-assisted amide synthesis. juniperpublishers.com

The following table compares conventional and microwave-assisted synthesis for a representative amidation reaction:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to days nih.govMinutes jptcp.comresearchgate.netnih.gov
Energy Efficiency LowerHigher nih.gov
Product Yield Often lowerOften higher jptcp.comresearchgate.net
Side Reactions More prevalentMinimized nih.gov

Microwave-assisted synthesis can be performed under both solvent-containing and solvent-free conditions, further enhancing its versatility and green credentials. nih.govresearchgate.net

Derivatization Strategies and Functional Group Transformations

Derivatization is a key strategy for modifying the structure of a lead compound to explore its structure-activity relationships (SAR) and optimize its properties. For this compound, derivatization can be targeted at several key functional groups.

Modification of Phenolic Hydroxyl Groups

The phenolic hydroxyl group is a common target for modification to create prodrugs or to alter the compound's physicochemical properties. nih.govnih.gov Common derivatization strategies include:

Acylation: The phenolic hydroxyl group can be acylated to form esters. This is a classic prodrug strategy, often employed to improve bioavailability or reduce local irritation. nih.gov For instance, the synthesis of esters of N-(4'-hydroxyphenyl)acetamide has been reported. google.com

Alkylation: Alkylation of the phenolic hydroxyl group yields ethers. This modification can alter the compound's polarity and hydrogen bonding capacity.

Phosphorylation: Introduction of a phosphate (B84403) group can enhance water solubility. nih.gov

The choice of derivatization strategy depends on the desired properties of the final compound. For example, to improve the solubility and bioavailability of phenolic compounds, glycosylation is a commonly used technique.

Transformations of the Amide Backbone

The amide bond, while generally stable, can be a target for chemical modification or cleavage to release an active compound. chinesechemsoc.orgnih.gov Strategies for amide bond transformation are of significant interest in medicinal chemistry and chemical biology. researchgate.net

While direct transformation of the robust amide bond is challenging, several methods have been developed. chinesechemsoc.org These include:

Reductive Cleavage: Under certain conditions, the C-N bond of an amide can be cleaved. mdpi.com For example, single-electron transfer reactions can be used for the reductive cleavage of C-N σ bonds in amides. mdpi.com

Enzymatic Cleavage: Specific enzymes can catalyze the hydrolysis of amide bonds. nih.gov

Intramolecular Cyclization-Mediated Cleavage: Strategies involving the formation of a cyclic intermediate can facilitate amide bond cleavage under mild conditions. nih.govnih.gov

These transformations are often employed in the design of prodrugs, where the amide bond is cleaved in vivo to release the active therapeutic agent. nih.gov

Introduction of Diverse Substituents for Structure-Activity Probes

To thoroughly explore the structure-activity relationship (SAR) of this compound, a diverse range of substituents can be introduced at various positions on the molecule. nih.govnih.gov This allows for a systematic investigation of how different chemical features influence biological activity. nih.gov

Key areas for substitution include:

The Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) onto the phenyl ring can modulate the electronic and steric properties of the molecule. jocpr.com

The Propanamide Side Chain: Modifications to the side chain, such as altering the length of the alkyl chain or introducing different functional groups, can impact the compound's interaction with its biological target.

The synthesis of libraries of analogues with diverse substituents is a common strategy in drug discovery to identify compounds with improved potency and selectivity. nih.govnih.gov

Synthesis of Prodrugs and Precursors

The synthesis of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov For this compound, prodrugs can be designed by modifying the phenolic hydroxyl group or the amide functionality. nih.gov A common approach is the formation of esters at the phenolic hydroxyl group, which can be hydrolyzed in vivo to release the active parent compound. google.comopenmedicinalchemistryjournal.com

Design Principles for Improved Pharmacological Profiles

The pharmacological profile of this compound can be systematically optimized by applying established medicinal chemistry principles. These strategies focus on modifying the molecule's structure to enhance its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its intrinsic activity at the target site. Key design principles include structural modifications to influence lipophilicity, introduce specific pharmacophoric features, and alter metabolic stability.

Structure-Activity Relationship (SAR) Guided Design:

The core structure of this compound offers several points for modification. The aromatic ring, the amide linkage, the hydroxyl group on the phenyl ring, and the secondary hydroxyl group on the propanamide chain are all amenable to chemical alteration. Understanding the structure-activity relationship (SAR) is fundamental to guiding these modifications. For instance, in studies of N-arylanthranilic acids, substitutions on the aryl ring have been shown to significantly impact anti-inflammatory activity. nih.gov Similarly, for arylpropenamide derivatives, the nature of the aryl group influences their biological effects. nih.gov

Table 1: Potential Modification Sites and Their Intended Pharmacological Impact

Modification Site Potential Modification Rationale for Improved Pharmacological Profile
4-Hydroxyphenyl Ring Introduction of electron-withdrawing or electron-donating groupsTo modulate pKa, receptor binding affinity, and metabolic susceptibility.
Replacement with other heterocyclic ringsTo explore different binding interactions and alter solubility.
Amide Linkage N-methylation or replacement with bioisosteresTo increase metabolic stability against amidases and influence conformation.
2-Hydroxy Group Esterification or etherificationTo create prodrugs with altered solubility and permeability (see section 2.5.2).
Inversion of stereochemistryTo investigate stereospecific interactions with the biological target.

Lipophilicity and Permeability Modulation:

The balance between hydrophilicity and lipophilicity (logP) is a critical determinant of a drug's pharmacokinetic behavior. The this compound structure can be fine-tuned to achieve an optimal logP for improved membrane permeability and oral absorption. For example, the introduction of small alkyl groups or halogens to the phenyl ring can increase lipophilicity. Conversely, the addition of polar functional groups, such as additional hydroxyl or amino groups, can enhance aqueous solubility.

Metabolic Stability Enhancement:

The amide and hydroxyl functionalities of this compound are potential sites for metabolic degradation by amidases, oxidases, and conjugating enzymes. Strategies to enhance metabolic stability include:

Steric Hindrance: Introducing bulky groups near the metabolically labile sites can shield them from enzymatic attack.

Bioisosteric Replacement: Replacing the amide bond with a more stable mimic, such as a triazole or an olefin, can prevent hydrolysis.

Blocking of Metabolic Sites: Methylation or fluorination of positions susceptible to oxidation can block these metabolic pathways.

Synthetic Routes to Bio-reversible Derivatives

Bio-reversible derivatives, or prodrugs, are inactive compounds that are converted into the active parent drug within the body through enzymatic or chemical cleavage. This approach is particularly useful for overcoming challenges such as poor solubility, low permeability, and extensive first-pass metabolism. For this compound, the phenolic hydroxyl group and the secondary hydroxyl group are ideal handles for the attachment of promoieties to form ester and carbamate (B1207046) prodrugs.

Ester Prodrugs:

Esterification of the hydroxyl groups can significantly increase the lipophilicity of this compound, potentially enhancing its absorption across biological membranes. These ester prodrugs are designed to be stable at physiological pH but are readily hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active parent compound.

A general synthetic route to an ester prodrug of the phenolic hydroxyl group would involve the reaction of this compound with an appropriate acyl chloride or carboxylic anhydride in the presence of a base, such as triethylamine (B128534) or pyridine.

Scheme 1: General Synthesis of an Ester Prodrug

Table 2: Examples of Ester Promoieties and Their Rationale

Promoieties (R-group) Rationale
Short-chain alkyls (e.g., acetyl, propionyl) To increase lipophilicity and facilitate passive diffusion.
Amino acids (e.g., valine, leucine) To potentially target amino acid transporters for improved absorption.
Phosphate esters To significantly increase aqueous solubility for parenteral formulations.

Carbamate Prodrugs:

Carbamate prodrugs offer an alternative to esters, often exhibiting greater chemical stability. nih.gov The synthesis of a carbamate prodrug at the phenolic hydroxyl position can be achieved by reacting this compound with an isocyanate or a carbamoyl (B1232498) chloride. Carbamate esters have been successfully employed as prodrugs for other phenolic compounds to bypass first-pass metabolism. nih.gov

Scheme 2: General Synthesis of a Carbamate Prodrug

The choice of the promoiety is critical and is guided by the desired physicochemical properties and the targeted release mechanism. The rate of hydrolysis of these prodrugs can be tuned by altering the steric and electronic properties of the promoiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds, offering unparalleled insight into the carbon-hydrogen framework.

High-resolution ¹H and ¹³C NMR spectra are fundamental to mapping the structure of this compound. The ¹H NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ) indicating the electronic environment, the integration representing the number of protons in each environment, and the splitting patterns (multiplicity) revealing neighboring proton interactions.

Similarly, the ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their hybridization and the nature of the atoms attached to them.

Hypothetical ¹H NMR Data for this compound:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0 - 9.5Singlet1HPhenolic OH
~8.0 - 8.5Singlet1HAmide NH
~7.3 - 7.5Doublet2HAromatic CH (ortho to NH)
~6.7 - 6.9Doublet2HAromatic CH (ortho to OH)
~4.2 - 4.4Quartet1HCH (methine)
~3.5 - 3.8Singlet1HAlcoholic OH
~1.3 - 1.5Doublet3HCH₃ (methyl)

Hypothetical ¹³C NMR Data for this compound:

Chemical Shift (ppm)Assignment
~170 - 175C=O (Amide Carbonyl)
~150 - 155Aromatic C-OH
~130 - 135Aromatic C-NH
~120 - 125Aromatic CH (ortho to NH)
~115 - 120Aromatic CH (ortho to OH)
~70 - 75CH-OH (Methine Carbon)
~20 - 25CH₃ (Methyl Carbon)

To further solidify the structural assignment, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the molecule. For instance, a cross-peak between the methine proton (CH) and the methyl protons (CH₃) would confirm their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the aromatic carbon to which the nitrogen is attached, providing crucial connectivity information across the amide bond.

While solution-state NMR is more common, solid-state NMR (ssNMR) could provide valuable information about the compound in its crystalline or amorphous solid form. ssNMR can reveal details about polymorphism, molecular packing, and intermolecular interactions that are not observable in solution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint of the functional groups present.

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups in this compound. The presence of characteristic absorption bands in the FTIR spectrum would confirm the existence of hydroxyl (O-H), amine (N-H), carbonyl (C=O), and aromatic (C=C) functionalities.

Hypothetical FTIR Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchPhenolic and Alcoholic OH
3350 - 3250N-H stretchAmide N-H
1680 - 1640C=O stretchAmide I band
1600 - 1450C=C stretchAromatic ring
1550 - 1510N-H bendAmide II band
1250 - 1000C-O stretchPhenolic and Alcoholic C-O

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be especially useful for characterizing the vibrations of the aromatic ring and the carbon backbone. The combination of FTIR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of a compound. For this compound, both high-resolution and tandem mass spectrometry provide critical pieces of information for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₁₁NO₃. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for experimental determination via HRMS, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The confirmation of the measured exact mass to within a few parts per million (ppm) of the theoretical value provides strong evidence for the compound's elemental composition.

While specific experimental HRMS data for this compound is not extensively reported in publicly accessible literature, the theoretical values are fundamental for its identification.

Table 1: Theoretical Exact Mass Data for this compound

Species Molecular Formula Calculated Exact Mass (Da)
Neutral Molecule [M]C₉H₁₁NO₃181.0739
Protonated Ion [M+H]⁺C₉H₁₂NO₃⁺182.0817
Sodiated Adduct [M+Na]⁺C₉H₁₁NNaO₃⁺204.0637

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion (typically the protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides a virtual fingerprint.

In a theoretical MS/MS experiment on this compound ([M+H]⁺ at m/z 182.08), fragmentation would likely occur at the most labile bonds, primarily the amide linkage. Key fragmentation pathways would involve the cleavage of the amide bond, loss of small neutral molecules like water (H₂O) or carbon monoxide (CO), and cleavages within the propanamide side chain. The resulting product ions help to confirm the connectivity of the different structural components (the 4-hydroxyphenyl group and the 2-hydroxypropanamide group).

Table 2: Plausible Theoretical MS/MS Fragmentation of [M+H]⁺ for this compound

Product Ion m/z (Theoretical) Proposed Lost Fragment Proposed Ion Structure/Formula
164.0711H₂OLoss of the alcoholic hydroxyl group
136.0762H₂O + COSubsequent loss of carbon monoxide
110.0606C₃H₅O₂Cleavage of the amide bond (retaining charge on the amine fragment)
73.0290C₆H₆NOCleavage of the amide bond (retaining charge on the acyl fragment)

X-ray Diffraction (XRD) Studies

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement of a solid material, providing definitive proof of its structure, conformation, and packing in the crystalline state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information, including precise bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, which has a stereocenter at the C2 position of the propanamide moiety, SCXRD can determine the absolute configuration (R or S) if a suitable crystal is analyzed.

The analysis would reveal the conformation of the molecule, such as the planarity of the phenyl ring and the orientation of the amide and hydroxyl groups. Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules interact with each other through intermolecular forces like hydrogen bonding. The hydroxyl and amide groups are strong hydrogen bond donors and acceptors, suggesting they would play a dominant role in the crystal lattice formation. Currently, specific single-crystal structure data for this compound is not available in major crystallographic databases.

Table 3: Potential Data Obtained from a Hypothetical SCXRD Analysis

Crystallographic Parameter Type of Information Provided
Unit Cell Dimensions (a, b, c, α, β, γ)The basic repeating unit of the crystal lattice
Space GroupThe symmetry elements of the crystal
Z (Molecules per unit cell)Number of molecules in the unit cell
Bond Lengths and AnglesPrecise geometry of the molecule
Absolute ConfigurationDetermination of R/S configuration at the chiral center
Hydrogen Bonding NetworkDescription of intermolecular interactions

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a key technique for the characterization of bulk crystalline solids. It is particularly important for identifying different crystalline forms, or polymorphs, of a substance. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

A PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). It serves as a unique fingerprint for a specific crystalline phase. By comparing the PXRD pattern of a sample to a reference pattern (which can be simulated from single-crystal data), one can confirm its identity and phase purity. While specific PXRD patterns for polymorphs of this compound have not been documented in the literature, this technique would be essential for quality control in any manufacturing process to ensure batch-to-batch consistency of the solid form.

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for determining the purity of this compound and for its quantitative analysis in various matrices.

A typical HPLC method for a compound of this nature would utilize reverse-phase chromatography. A C18 stationary phase column would be effective, given the compound's moderate polarity. The mobile phase would likely consist of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV-Vis detector, as the hydroxyphenyl group contains a chromophore that absorbs UV light, likely in the range of 240-280 nm.

Method validation according to regulatory guidelines (e.g., ICH) would be necessary to establish its linearity, accuracy, precision, specificity, and robustness. Such a validated method would be crucial for quantifying the compound and for detecting and quantifying any related impurities, such as starting materials or degradation products.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely utilized technique for the analysis of this compound. Its application is crucial for separating this compound from a mixture of structurally similar substances.

Reverse-phase HPLC is a common mode employed for the analysis of this and related compounds. sielc.com In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For instance, a method for a structurally related compound, N-(3-Allyl-4-hydroxyphenyl)acetamide, utilizes a mobile phase consisting of acetonitrile, water, and an acidifier like phosphoric or formic acid. sielc.com

In a comparative study analyzing acetaminophen (B1664979) and its impurities, including N-(4-hydroxyphenyl)propanamide, a standard HPLC method demonstrated reliable performance. thermofisher.com While specific run times can be lengthy, with some pharmacopoeial methods requiring up to 45 minutes, optimizations using gradient elution can significantly reduce the analysis time to around 7 minutes. chromatographyonline.com The use of diverse detectors, most commonly UV-Vis detectors, allows for the sensitive detection and quantification of the compound.

Table 1: Illustrative HPLC Conditions for the Analysis of Related Compounds

Parameter Condition
Column Hypersil GOLD C8, 4.6 x 100 mm, 3 µm thermofisher.com
Mobile Phase Acetonitrile, Water, and Phosphoric/Formic Acid sielc.com
Detection UV-Vis thermofisher.comnih.gov
Flow Rate 1 mL/min nih.gov

| Injection Volume | 1 µL thermofisher.com |

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and higher sensitivity. This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures.

For the analysis of this compound and other impurities in pharmaceutical formulations, UHPLC has been shown to dramatically reduce run times. chromatographyonline.com In one study, a UHPLC method separated paracetamol and ten of its impurities, including N-(4-hydroxyphenyl)propanamide, in under 2 minutes. This was more than three times faster than a conventional HPLC gradient method. chromatographyonline.com

The transition from HPLC to UHPLC can lead to substantial gains in efficiency. An optimized UHPLC method can result in significant savings in sample volume, solvent consumption (up to 80%), and time (up to 60%), leading to a 2.5-fold increase in sample throughput. thermofisher.com While the sensitivity in terms of signal-to-noise ratio might be slightly lower in some UHPLC setups due to shorter flow cell path lengths, this can often be compensated for by adjusting the injection volume. thermofisher.com The reproducibility of retention times in UHPLC methods is typically high, with relative standard deviations often in the range of 0.1-0.7%. chromatographyonline.com

Table 2: Comparison of HPLC and UHPLC Performance for the Analysis of N-(4-hydroxyphenyl)propanamide and Related Impurities

Feature HPLC UHPLC
Analysis Time ~7-45 minutes chromatographyonline.com < 2 minutes chromatographyonline.com
Particle Size 3-5 µm thermofisher.comchromatographyonline.com < 2 µm chromatographyonline.com
Solvent Consumption Higher Reduced by up to 80% thermofisher.com
Sample Throughput Standard Increased by 2.5-fold thermofisher.com

| Sensitivity | Good | High, with potential for optimization thermofisher.comchromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. However, for a compound like this compound, direct analysis by GC is challenging due to its low volatility and the presence of active polar functional groups (hydroxyl and amide). These groups can lead to poor chromatographic peak shape and thermal degradation in the GC injector.

To overcome these limitations, chemical derivatization is employed to convert the non-volatile compound into a more volatile and thermally stable derivative. jfda-online.com This process involves reacting the analyte with a derivatizing reagent to modify its functional groups.

Common derivatization techniques applicable to the hydroxyl and amide groups in this compound include:

Silylation: This is a widely used method where active hydrogens in hydroxyl and amide groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. jfda-online.comnih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. nih.gov TBDMS derivatives are often preferred as they are more stable and less susceptible to hydrolysis than their TMS counterparts. nih.gov

Acylation: This technique involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyrylimidazole (HFBI) can be used. jfda-online.com Fluoroacyl derivatives can significantly increase volatility and improve detectivity, particularly with negative chemical ionization mass spectrometry. jfda-online.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the volatile derivative from other components in the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification. mdpi.commdpi.com

Table 3: Common Derivatization Reagents for GC-MS Analysis of Compounds with Hydroxyl and Amide Groups

Derivatization Technique Reagent Target Functional Groups
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Hydroxyl, Amide jfda-online.com
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) Hydroxyl, Amide nih.gov
Acylation Trifluoroacetic Anhydride (TFAA) Hydroxyl, Amide jfda-online.com

Molecular Dynamics (MD) Simulations4.2.1. Conformational Dynamics and Stability in Solution

Further research and publication in the field of computational chemistry would be required to provide the specific data and analysis for this compound.

Ligand-Protein Interaction Dynamics at the Atomic Level

Molecular dynamics (MD) simulations are a powerful computational tool used to study the movement of atoms and molecules over time. For this compound, MD simulations would provide crucial insights into its dynamic behavior when interacting with a biological target, such as an enzyme or receptor.

These simulations could reveal:

Conformational Changes: How the three-dimensional shape of both the ligand and the protein target adapt to each other upon binding.

Stability of the Complex: The durability and fluctuations of the ligand-protein complex over a simulated timeframe, indicating the strength of the interaction.

Solvent Effects: The role of surrounding water molecules in mediating or influencing the binding process.

Without experimental or simulated data, it is not possible to provide specific findings on the interaction dynamics of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Modes and Affinities with Biological Targets

Docking studies for this compound would involve computationally placing the molecule into the binding site of a protein of interest. The results would predict:

The most likely binding pose (orientation and conformation) of the molecule within the active site.

A scoring function would estimate the binding affinity, providing a numerical value (e.g., in kcal/mol) that suggests the strength of the interaction. Lower scores typically indicate a more favorable binding.

A hypothetical data table for such a study is presented below. It is important to note that this table is for illustrative purposes only and does not represent actual research findings.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Binding Pose
Enzyme X-7.5Binds in the main catalytic pocket
Receptor Y-6.2Interacts with the allosteric site
Protein Z-5.8Forms a shallow interaction on the protein surface

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

Following the prediction of a binding mode, a detailed analysis would identify the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, these would likely include:

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH-C=O) groups of the molecule are prime candidates for forming hydrogen bonds with amino acid residues in the protein target.

Hydrophobic Interactions: The phenyl ring and the methyl group of the propanamide chain could engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic phenyl ring could stack with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.

An illustrative table of potential interactions is provided below. This data is hypothetical and not based on published research.

Interaction TypeLigand Group InvolvedProtein Residue InvolvedDistance (Å)
Hydrogen BondPropanamide -OHAspartic Acid 1232.1
Hydrogen BondPhenyl -OHSerine 452.5
HydrophobicMethyl GroupLeucine 783.8
π-π StackingPhenyl RingPhenylalanine 994.2

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., enzyme inhibition, receptor binding) would be required. A mathematical model would then be built to predict the activity of new compounds based on their structural features.

Identification of Key Structural Descriptors for Activity Enhancement

A successful QSAR model would identify key molecular descriptors that are correlated with biological activity. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). By understanding which features are important, medicinal chemists can design new molecules with potentially enhanced activity. For this compound, descriptors related to its hydrogen bonding capacity and aromaticity would likely be significant.

Investigation of Molecular Mechanisms and Biological Interactions in Vitro and Animal Models

Enzyme Inhibition and Activation Studies

The modulatory effects of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide on key enzymes involved in physiological and pathological processes have been a subject of investigation. These studies provide insights into the compound's potential mechanisms of action.

Modulation of Cyclooxygenase (COX) Isoforms (e.g., COX-1, COX-2)

While direct studies on this compound are limited, its structural similarity to Paracetamol (N-(4-hydroxyphenyl)acetamide) allows for inferred mechanisms of action on cyclooxygenase (COX) enzymes. Paracetamol is known to inhibit prostaglandin (B15479496) synthesis by reducing the active forms of COX-1 and COX-2. wikipedia.orgresearchgate.net This inhibition is most effective in environments with low concentrations of arachidonic acid and peroxides, which may explain a degree of COX-2 selectivity under certain conditions. wikipedia.orgresearchgate.net The anti-inflammatory effect of paracetamol is considered slight because high peroxide levels, typical of inflammatory sites, can counteract its inhibitory action. wikipedia.org

The general mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves blocking the cyclooxygenase active site. acs.org For some inhibitors, this involves interactions with key amino acid residues such as Arg-120, Tyr-385, and Ser-530. researchgate.netnih.gov Given the structural parallels, it is plausible that this compound may also exert its effects through interactions within the COX active site, although the precise nature and kinetics of this interaction require specific investigation.

Table 1: Putative Cyclooxygenase Inhibition Profile

Enzyme Putative Effect of this compound (inferred from analogs) Potential Mechanism of Action (inferred from analogs)
COX-1 Inhibition Reduction of the active enzyme form

| COX-2 | Selective inhibition under low peroxide conditions | Reduction of the active enzyme form |

Interaction with Tyrosine-Dependent Enzymes

The 4-hydroxyphenyl moiety is a critical structural feature for the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Studies on various compounds containing a 4-hydroxyphenyl or a 2,4-dihydroxyphenyl group have demonstrated significant tyrosinase inhibitory activity. For instance, 2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole has been identified as a potential tyrosinase inhibitor. mdpi.com The presence and position of hydroxyl groups on the phenyl ring are strongly linked to the inhibitory efficacy. mdpi.com

Chalcone derivatives bearing a 2,4-dihydroxy phenyl moiety have shown potent tyrosinase inhibition, with the catechol-like structure playing a crucial role. nih.gov The inhibitory mechanism often involves being a competitive inhibitor for both the monophenolase and diphenolase activities of tyrosinase. nih.govmdpi.com Therefore, it is hypothesized that the 4-hydroxyphenyl group of this compound is essential for its potential interaction and inhibition of tyrosinase.

Table 2: Tyrosinase Inhibitory Activity of Related Phenyl Derivatives

Compound Structure Reported Tyrosinase Inhibitory Activity Reference
Chalcone with 2,4-dihydroxy functional group IC₅₀ of 0.013 ± 0.64 μM (monophenolase) and 0.93 ± 0.22 μM (diphenolase) nih.gov
2-(4-hydroxyphenyl)-5-(trifluoromethyl)benzo[d]thiazole Effective inhibition at 10 and 50 µM mdpi.com

Inhibition of Urease Activity

Fatty Acid Amide Hydrolase (FAAH) Inhibition Mechanisms

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide. mdpi.commdpi.com The inhibition of FAAH is a therapeutic strategy for pain and inflammation. nih.gov While direct studies on this compound are lacking, research on related amide derivatives provides valuable information. For instance, novel amide analogues of ibuprofen (B1674241) have been investigated as potential dual-action FAAH/COX inhibitors. nih.gov The conversion of a carboxylic acid group to an amide has been shown to influence FAAH inhibitory activity. nih.gov Flavonoids containing hydroxyl groups, such as kaempferol, have also been reported to inhibit FAAH. nih.gov The metabolite of paracetamol, AM404, is formed in the brain by the action of FAAH on 4-aminophenol (B1666318), highlighting a direct interaction of a related structure with this enzyme. wikipedia.org

Cellular Pathway Modulation

The biological effects of this compound are likely mediated through its influence on various cellular signaling pathways that regulate inflammation, cell growth, and survival.

Influence on Cellular Signaling Pathways (e.g., NF-κB, STAT3, ErbB2)

NF-κB Pathway:

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical regulator of inflammatory responses. nih.gov The inhibition of FAAH has been shown to regulate NF-κB pathways, leading to a reduction in chronic inflammation. mdpi.com Given the potential interaction of this compound with FAAH, it may indirectly modulate NF-κB signaling. Furthermore, compounds with a similar hydroxyphenyl structure, such as Bisphenol A (2,2-bis(4-hydroxyphenyl)propane), have been shown to activate the NF-κB signaling pathway in microglial cells. nih.gov This suggests that the 4-hydroxyphenyl moiety could be involved in interactions that influence NF-κB activation, although the precise effect (activation or inhibition) of this compound on this pathway requires direct investigation.

STAT3 and ErbB2 Pathways:

There is currently no direct evidence from the reviewed literature to suggest that this compound modulates the Signal Transducer and Activator of Transcription 3 (STAT3) or the Erb-B2 Receptor Tyrosine Kinase 2 (ErbB2) signaling pathways. The STAT3 pathway is crucial in various cellular processes, including inflammation and cancer, and can be activated by numerous stimuli. nih.gov The ErbB2 pathway is also central to cell proliferation and is a key target in cancer therapy. Future research is needed to explore any potential interactions between this compound and these important signaling cascades.

Effects on Gene Expression Profiles

Research has shown that derivatives of this compound can modulate the expression of genes involved in critical cellular processes. For instance, the compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a derivative, has been observed to downregulate the expression of the G protein-coupled estrogen receptor (GPER). nih.gov This receptor is implicated in the proliferation of certain breast cancer cells. The decreased expression of GPER suggests an epigenetic modulatory role for this compound, potentially influencing the progression of hormone-dependent cancers. nih.gov

In studies involving breast cancer cell lines, the downregulation of GPER by HO-AAVPA was more significant than that caused by valproic acid (VPA), a known histone deacetylase inhibitor. nih.gov This suggests that the structural modifications in HO-AAVPA enhance its activity on specific gene targets. The modulation of GPER expression is a key finding, as this receptor is a known mediator of estrogen-induced cell proliferation pathways. nih.gov

Furthermore, in the context of apoptosis, the expression of key regulatory genes is altered. For example, in MCF-7 breast cancer cells, treatment with related compounds has led to the downregulation of the anti-apoptotic gene BCL-2. nih.gov The ratio of pro-apoptotic to anti-apoptotic proteins, such as the BAX/BCL-2 ratio, is a critical determinant of cell fate, and its modulation points to a mechanism for inducing programmed cell death. nih.govnih.gov

Modulation of Cellular Metabolism

The metabolic processes within cells can be significantly influenced by this compound and its analogs. One of the key metabolic end products of lipid peroxidation is 4-hydroxynonenal (B163490) (HNE), which can regulate cell proliferation and the activity of antioxidant enzymes. nih.gov At varying concentrations, HNE has been shown to either enhance or block cell proliferation. nih.gov

Specifically, in Jurkat T cells, low concentrations of HNE were found to increase the proliferation index, while higher concentrations led to a progressive blockage of cell proliferation. nih.gov This dose-dependent effect highlights the compound's potential to interact with metabolic pathways that govern cell growth.

Moreover, HNE treatment has been observed to increase the activity of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and glutathione reductase (GSH-Rd). nih.gov The most pronounced increase was seen in GSH-Px activity. Conversely, the activity of glucose-6-phosphate dehydrogenase (G6PDH) increased at low HNE concentrations but declined rapidly at higher levels. nih.gov These findings indicate a complex interplay between the compound and the cellular redox state, which is intrinsically linked to metabolic activity. The generation of reactive oxygen species (ROS) and the subsequent cellular response are central to the metabolic modulation exerted by these compounds. nih.gov

Apoptosis Induction and Cell Cycle Modulation in In Vitro Models

Induction of Apoptosis in Cancer Cell Lines (e.g., Jurkat, MCF-7, MDA-MB-231, HL-60)

A significant body of research has focused on the pro-apoptotic effects of this compound derivatives in various cancer cell lines. The compound N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has demonstrated the ability to induce apoptosis in both estrogen-dependent (MCF-7) and estrogen-independent (MDA-MB-231 and SKBR3) breast cancer cells. nih.govresearchgate.net

In MCF-7 cells, treatment with HO-AAVPA for 5 hours resulted in a 68.4% apoptosis rate, which was significantly higher than the control groups. nih.govresearchgate.net Similarly, MDA-MB-231 cells showed a 56.1% apoptosis rate after 5 hours of treatment. nih.govresearchgate.net At 48 hours, the apoptotic rates were 54.9% for MCF-7 and 43.1% for MDA-MB-231 cells. nih.govresearchgate.net In another breast cancer cell line, SKBR3, a 48-hour treatment with HO-AAVPA led to a 61.6% apoptosis rate. nih.govresearchgate.net

The tables below summarize the apoptotic effects of HO-AAVPA on MDA-MB-231 and MCF-7 cells.

Table 1: Apoptotic Effect of HO-AAVPA on MDA-MB-231 Cells

Treatment Percentage of Living Cells Percentage of Apoptotic Cells
HO-AAVPA Decreased 43.1% (31.4% early, 11.7% late)

Table 2: Apoptotic Effect of HO-AAVPA on MCF-7 Cells

Treatment Percentage of Living Cells Percentage of Apoptotic Cells
HO-AAVPA Decreased 54.9% (37.6% early, 17.3% late)

Studies on other related compounds, such as N-(4-hydroxyphenyl)retinamide (4-HPR), have also shown apoptosis induction in cell lines like Jurkat T cells and HL-60 promyelocytic leukemia cells. nih.govnih.gov In Jurkat cells, 4-hydroxynonenal (HNE), a related aldehyde, was found to induce apoptosis, as evidenced by increased caspase-3 activity at concentrations between 1 and 10 microM. nih.gov In HL-60 cells, polyunsaturated fatty acids, which can generate HNE, were shown to inhibit growth and induce apoptosis. nih.gov

Mechanisms of Programmed Cell Death (e.g., Caspase-3, BAX/BCL2)

The induction of apoptosis by these compounds is mediated through specific molecular pathways. A key player in the execution phase of apoptosis is caspase-3. nih.gov Activation of caspase-3 has been observed in response to treatment with N-(4-hydroxyphenyl)retinamide (4-HPR). researchgate.net The proteolytic cleavage of procaspase-3 to its active form is a critical step in the apoptotic cascade. researchgate.net The activity of caspase-3 can be inhibited by glutathionylation, indicating a role for redox modulation in this process. nih.gov

The balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins of the Bcl-2 family is another crucial determinant of apoptosis. nih.gov An increase in the BAX/BCL-2 ratio is a common indicator of a shift towards programmed cell death. nih.gov In breast cancer cells, treatment with related compounds has been shown to increase this ratio, thereby promoting apoptosis. plos.org For instance, in MCF-7 cells, a combination of luteolin (B72000) and paclitaxel (B517696) led to a significant downregulation of BCL-2 mRNA expression, suggesting a strong induction of apoptosis. nih.gov

Cell Cycle Arrest (e.g., G2/M phase)

In addition to inducing apoptosis, this compound derivatives can also modulate the cell cycle, often leading to arrest at specific phases. Treatment with N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) has been shown to cause a reduction in the G2/M phase in both MCF-7 and MDA-MB-231 breast cancer cells. nih.govresearchgate.net This G2/M arrest prevents cells from entering mitosis, thereby inhibiting proliferation.

Interestingly, in MCF-7 cells, HO-AAVPA also led to an increase in the S phase population, suggesting a potential block during DNA replication as well. nih.gov The percentage of cells in the sub-G0 phase, which is indicative of apoptotic cells, was also found to increase in both cell lines following treatment. nih.gov

Other studies have also reported G2/M phase arrest in response to related compounds. For example, 4-hydroxynonenal (HNE) was found to induce G2/M arrest in HepG2 and Hep3B cells through the activation of the ATR/Chk1 signaling pathway. nih.gov Similarly, the small molecule inhibitor BOLD-100 caused a significant increase in the G2/M phase in MCF7 and MDA-MB-231 cells. mdpi.com

Antimicrobial Activity Studies

Beyond its anticancer properties, derivatives of this compound have demonstrated promising antimicrobial activity. Studies on N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl moiety have shown efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 128 µg/mL. nih.gov

One particular compound, designated as compound 26 in a study, exhibited strong antimicrobial activity against Staphylococcus aureus TCH-1516 and Enterococcus faecalis AR-0781, with its activity being comparable to control antibiotics. nih.gov This compound also showed antifungal activity against the drug-resistant fungus Candida albicans AR-0761, with an MIC of 16 µg/mL. nih.gov

The presence of the 4-hydroxyphenyl group is considered to be a key contributor to the antimicrobial effects of these compounds. mdpi.com This moiety can enhance the compound's reactivity and ability to form hydrogen bonds, allowing for interactions with a diverse range of biological targets in microbial pathogens. mdpi.com The development of these N-substituted β-amino acid derivatives with a 2-hydroxyphenyl core presents a potential scaffold for creating new antimicrobial agents to combat multidrug-resistant pathogens. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed analysis of the molecular mechanisms and biological interactions of the chemical compound this compound for the specified activities.

Extensive queries for research investigating the direct effects of this compound did not yield specific results regarding its activity in the following areas:

Inhibition of Bacterial Strains (Gram-positive, Gram-negative): No studies detailing the inhibitory action or minimum inhibitory concentrations (MICs) of this specific compound against bacterial strains were identified.

Antifungal Properties: Information regarding the efficacy and mechanism of this compound as an antifungal agent is not available in the public domain.

Antimalarial Activity: There is no current research documenting the activity of this compound against Plasmodium falciparum cysteine proteases or other malarial targets.

Antioxidant Properties and Mechanisms: Specific studies measuring the radical scavenging activity or the influence on oxidative stress pathways for this compound could not be located.

Protein Interaction Studies: No literature detailing the binding or interaction of this compound with specific proteins was found.

Therefore, the creation of an article with the requested detailed sections, subsections, and data tables is not possible at this time due to the lack of specific research on this compound. While research exists for structurally similar compounds, the user's strict requirement to focus solely on the specified molecule prevents the inclusion of such data.

Protein Interaction Studies

Binding Affinity and Specificity with Target Proteins (e.g., Receptors, Enzymes)

While direct molecular docking studies on this compound are not extensively available in public literature, significant research has been conducted on its parent compound, paracetamol, and its primary metabolites, N-(4-hydroxyphenyl)-arachidonamide (AM404) and N-acetyl-p-benzoquinone imine (NAPQI). These studies provide valuable insights into the potential protein targets and binding affinities.

Molecular docking simulations have been employed to investigate the interactions of paracetamol and its metabolites with various enzymes and receptors. nih.govresearchgate.net Key protein targets that have been identified include cyclooxygenase (COX) enzymes, fatty acid amide hydrolase (FAAH), transient receptor potential vanilloid 1 (TRPV1), and cannabinoid receptor 1 (CB1). nih.gov

Paracetamol and COX Enzymes: Molecular docking studies have explored the binding of paracetamol to COX-1 and COX-2 isoforms. ijnrd.orgrmj.org.pk These studies aimed to understand its mechanism of action, which is distinct from that of nonsteroidal anti-inflammatory drugs (NSAIDs). The binding affinity of paracetamol to COX-2 has been shown to be stronger than to COX-1, with a calculated E-value of -165.9 for COX-2 compared to -160.9 for COX-1. rmj.org.pk Key amino acid residues in the active site of COX-2 that interact with paracetamol include Serine 107, Glutamine 356, Isoleucine 110, Phenylalanine 357, and Aspartic acid 111. rmj.org.pk

Metabolite AM404 and its Targets: The metabolite AM404 is formed in the brain and is a key player in the analgesic effects of paracetamol. nih.gov Docking studies have shown that AM404 interacts with TRPV1 and CB1 receptors. nih.gov The binding of AM404 to these receptors is considered a crucial part of the mechanism of action of paracetamol. nih.gov

Metabolite NAPQI and its Interactions: The reactive metabolite NAPQI is primarily responsible for the hepatotoxicity associated with paracetamol overdose. researchgate.net Molecular docking has been used to study its interaction with proteins like CYP2E1. researchgate.net NAPQI is known to form covalent adducts with cellular macromolecules, particularly proteins, leading to cellular dysfunction. researchgate.netnih.gov

Table 1: Molecular Docking Data for Paracetamol and its Metabolites with Target Proteins

Compound Target Protein Docking Score / E-value Interacting Amino Acid Residues Reference
Paracetamol COX-2 -165.9 Ser 107, Gln 356, Ile 110, Phe 357, Asp 111 rmj.org.pk
Paracetamol COX-1 -160.9 - rmj.org.pk
Paracetamol CYP2E1 -6.6 kcal/mol - researchgate.net
AM404 TRPV1 - - nih.gov
AM404 CB1 - - nih.gov

Interaction with Biomolecules through Hydrogen Bonding and π-π Stacking

The chemical structure of this compound, featuring hydroxyl and amide groups as well as a phenyl ring, suggests its capability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the binding of small molecules to biological macromolecules like proteins and nucleic acids.

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH-C=O) groups in the molecule are potent hydrogen bond donors and acceptors. nih.gov X-ray crystallography studies of paracetamol co-crystals have demonstrated the formation of extensive hydrogen bond networks. nih.gov Paracetamol molecules can form chains linked via O-H···O=C or N-H···O=C interactions. nih.gov These hydrogen bonds play a critical role in the crystal packing and can be expected to be a primary mode of interaction with the amino acid residues in the binding pockets of target proteins. nih.gov For instance, the interaction of paracetamol with COX-2 involves hydrogen bonds with key residues in the active site. rmj.org.pk

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within protein binding sites. uva.es These interactions, driven by dispersion forces, contribute significantly to the stability of ligand-protein complexes. uva.es In the context of paracetamol adducts, π-stacking interactions have been observed in conjunction with hydrogen bonding, for example, in the co-crystal with 4,4'-bipyridine. nih.gov Theoretical studies on the interactions of paracetamol have also highlighted the importance of π-system interactions. acs.org

Metabolic and Pharmacokinetic Research in Vitro and Animal Models

In Vitro Metabolic Profiling

In vitro metabolic profiling is a critical step in drug discovery, utilizing subcellular fractions like liver microsomes and whole-cell systems like hepatocytes to predict how a compound will be metabolized in the body. These systems contain the primary enzymes responsible for drug metabolism.

Identification of Metabolites Using Liver Microsomes and Hepatocytes

An extensive search of scientific literature and chemical databases yielded no specific studies that have identified the metabolites of 2-Hydroxy-N-(4-hydroxyphenyl)propanamide using in vitro systems such as liver microsomes or hepatocytes. While methods for such analyses are well-established, involving incubation of the compound with these biological matrices followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), no published data for this particular compound are available.

Characterization of Metabolic Reactions (e.g., Hydroxylation, Glucuronidation)

There are no available studies that characterize the specific metabolic reactions for this compound. Generally, compounds containing a phenolic hydroxyl group and an amide linkage are potential substrates for various Phase I and Phase II metabolic reactions. Phase I reactions, such as hydroxylation, are primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For a compound with a phenolic group, a primary conjugation reaction would be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), or sulfation, catalyzed by sulfotransferases (SULTs). However, no experimental data exists in the public domain to confirm if this compound undergoes these or other reactions like amide hydrolysis.

Biotransformation Pathways in Biological Systems

Biotransformation studies investigate the structural changes a compound undergoes within a biological system, identifying the resulting products and metabolic pathways.

Fungal Biotransformation Studies

No published research was found detailing the biotransformation of this compound by fungal systems. Fungal biotransformation is often used as a tool to mimic mammalian metabolism and produce metabolites on a larger scale, but this has not been applied to the target compound in any available literature.

Identification of Key Intermediates and Degradation Products

In the absence of metabolic or biotransformation studies, no key intermediates or degradation products for this compound have been identified in any biological system.

Pharmacokinetic Assessment in Animal Models (e.g., Absorption, Distribution, Excretion)

Pharmacokinetic studies in animal models are essential to understand a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism. Following an extensive review of available scientific literature, no in vivo pharmacokinetic data for this compound in any animal model has been published. Therefore, parameters such as its rate and extent of absorption, volume of distribution, metabolic clearance, and routes of excretion remain uncharacterized.

Applications in Chemical Research and Development

Use as a Building Block in Organic Synthesis

In the realm of organic synthesis, a building block is a relatively small and simple molecule that can be used to construct larger, more complex molecular architectures. boronmolecular.com 2-Hydroxy-N-(4-hydroxyphenyl)propanamide serves as an important building block due to the presence of multiple reactive sites that allow for a variety of chemical transformations. boronmolecular.combldpharm.com Chemists can utilize the hydroxyl and amide functionalities, as well as the aromatic ring, to introduce new functional groups and build intricate molecular frameworks. boronmolecular.com

The utility of this compound as a building block is exemplified in the synthesis of more complex molecules where its inherent structural features are incorporated into the final product. For instance, the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide involves the acetylation of a related aniline (B41778) derivative, highlighting how the core structure can be chemically modified. nih.gov

Reagent in Chemical Reactions

Beyond its role as a structural component, this compound can also act as a reagent in chemical reactions. Its hydroxyl group can undergo oxidation to form a ketone or aldehyde, while the amino group can be reduced. The phenyl ring is susceptible to electrophilic aromatic substitution reactions.

A notable application is in the synthesis of peripherally fused N-aryl-2-pyridonoporphyrins. In a one-pot sequential Knoevenagel-aza-annulation reaction, a related compound, 3-hydroxy-3-(2-hydroxyphenyl)-N-phenylacrylamide, is generated in situ from 4-hydroxycoumarin (B602359) and aniline. This intermediate then reacts with a formylporphyrin to yield the desired porphyrin derivative. acs.org This process demonstrates the reactivity of the molecule and its ability to participate in complex cascade reactions. acs.org

Development of New Chemical Entities for Medicinal Chemistry

The development of new chemical entities (NCEs) is a cornerstone of medicinal chemistry, aimed at discovering novel therapeutic agents. The scaffold of this compound and its derivatives are of significant interest in this field. researchgate.net The presence of the 4-hydroxyphenyl group is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to properties like hydrophilicity and potential for improved solubility. mdpi.comnih.gov

Researchers have synthesized and investigated various derivatives of this compound for their potential biological activities. For example, N-arylacetamides, which share a similar structural motif, are recognized as important intermediates for the synthesis of medicinal and pharmaceutical compounds. researchgate.net Modifications to the core structure, such as the introduction of different substituents, can lead to compounds with a range of biological effects, including potential anticancer and anti-inflammatory properties. nih.gov The investigation of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) derivatives as analgesics that lack hepatotoxicity is a prime example of this approach. researchgate.net

Potential in Agricultural Chemistry (e.g., Antimicrobial Agents)

In agricultural chemistry, there is a continuous need for new and effective antimicrobial agents to protect crops from pathogens. The structural features of this compound and its analogs make them promising candidates for the development of such agents. The phenolic hydroxyl group is known to be versatile, participating in reactions and interactions that can disrupt microbial processes. mdpi.comnih.gov

Studies have explored the antimicrobial properties of related compounds. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their activity against multidrug-resistant bacterial and fungal pathogens. mdpi.comnih.gov While the initial compounds showed varied and sometimes weak activity, further chemical modifications led to derivatives with significant antimicrobial effects against specific pathogens. mdpi.comnih.gov This highlights the potential of using the this compound scaffold as a starting point for the development of novel antimicrobial agents for agricultural applications.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

Traditional amide synthesis often involves coupling carboxylic acids and amines. catrin.com For 2-Hydroxy-N-(4-hydroxyphenyl)propanamide, this would typically involve the acylation of 4-aminophenol (B1666318) with lactic acid. Future research should aim to develop more efficient and sustainable synthetic methods.

Potential Synthetic Strategies:

Biocatalysis: The use of enzymes, such as lipases, to catalyze the formation of the amide bond offers a green alternative to conventional chemical methods, potentially proceeding under milder conditions and with higher selectivity. numberanalytics.com

Flow Chemistry: Continuous flow technology can enhance control over reaction parameters, leading to improved yields, scalability, and safety. uva.nl This is particularly relevant for optimizing the synthesis of amide-containing compounds. numberanalytics.com

Innovative Reagent Approaches: A recently developed three-component reaction using isocyanides, alkyl halides, and water presents a revolutionary method for amide synthesis that is both efficient and sustainable. catrin.com This approach could be adapted for this specific compound, potentially offering a more streamlined process. catrin.com

Photochemical Methods: Researchers have developed novel photochemical methods for transforming secondary amides, which could open up new chemical spaces and facilitate late-stage modifications of drug-like molecules. uva.nl

Advanced Computational Modeling for Mechanism Prediction

Computational tools are crucial for predicting molecular interactions and properties, thereby guiding drug design and optimization. numberanalytics.com

Key Computational Approaches:

Molecular Docking: In silico docking simulations can predict the binding affinity of this compound against various biological targets, such as enzymes and receptors. This has been successfully used to design valproic acid derivatives with anti-cancer properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a series of derivatives and evaluating their biological activity, QSAR models can be built to correlate molecular structure with function, aiding in the design of more potent compounds. numberanalytics.com

ADMET Prediction: Computational tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in development.

Investigation of New Biological Targets and Pathways

The structure of this compound suggests several potential biological activities that warrant investigation.

Anti-inflammatory and Analgesic Activity: Given its structural similarity to paracetamol, a primary area of investigation would be its potential as an analgesic and antipyretic agent. nih.gov Research into related N-substituted amide analogs of paracetamol has sought to identify new chemical entities that retain analgesic properties while lacking hepatotoxicity. nih.gov

Anticancer Activity: The hydroxyphenyl group is present in various compounds designed as potential anti-cancer agents. For instance, derivatives of valproic acid incorporating an arylamine core have shown improved anti-proliferative activity in cancer cell lines. nih.gov The potential for this compound to inhibit targets like histone deacetylases (HDACs) could be an important research avenue.

Enzyme Inhibition: Many pathological conditions involve enzymes like urease and cyclooxygenase-2 (COX-2). nih.gov Designing conjugates of known drugs with other pharmacologically active moieties has proven to be a successful strategy. nih.gov The propanamide scaffold could be explored for its potential to inhibit such enzymes.

Antioxidant Activity: Phenolic compounds are known for their ability to modulate oxidative stress. mdpi.com The 4-hydroxyphenyl group in the molecule suggests that its capacity to reduce reactive oxygen species should be investigated. mdpi.com

Design and Synthesis of Advanced Derivatives with Tuned Bioactivity

Systematic structural modifications can lead to derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

Strategies for Derivative Design:

Prodrug Development: Modification of the phenolic hydroxyl group, for instance, through acyloxymethylation, could create prodrugs designed to improve membrane permeability and stability. chemrxiv.org

Late-Stage Functionalization: New synthetic methods allow for the late-stage functionalization of drug molecules, providing a valuable tool for modifying existing candidates to improve their effectiveness. catrin.com This could be applied to the this compound scaffold.

Structure-Activity Relationship (SAR) Studies: A systematic approach to modifying the amide group and its surrounding structures can be employed to enhance potency and selectivity. numberanalytics.com This could involve altering the substituents on the phenyl ring or the propanamide side chain.

Integration with Emerging Technologies in Drug Discovery Research

Leveraging cutting-edge technologies can significantly accelerate the research and development process for novel compounds.

High-Speed Synthesis and Screening: Technologies that allow for rapid design-build-test cycles are critical. amidetech.com Platforms that can synthesize complex peptides and other amides quickly can empower researchers to test hypotheses faster. amidetech.com

Phenotypic Screening: Testing the compound in cell-based or whole-organism assays can uncover novel mechanisms of action by observing its effect on cellular phenotypes.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML can be used to predict the properties of new molecules, prioritize synthetic targets, and identify potential drug-target interactions, streamlining the discovery pipeline.

By pursuing these future research directions, the scientific community can systematically evaluate and potentially exploit the therapeutic value of this compound and its future derivatives.

Compound Names Mentioned in this Article

Q & A

Basic: What are the optimal synthetic routes for 2-Hydroxy-N-(4-hydroxyphenyl)propanamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves amidation reactions between a hydroxyl-substituted phenylamine and a propanamide precursor. A common method employs carbodiimide-mediated coupling (e.g., EDC or DCC) to activate the carboxylic acid group for reaction with 4-aminophenol. For example, in analogous compounds, reactions are conducted under inert atmospheres (e.g., nitrogen) with bases like DIPEA to enhance yields . Optimization includes controlling stoichiometry, solvent polarity (e.g., DMF or THF), and purification via column chromatography. Intermediate characterization using NMR and mass spectrometry ensures fidelity .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Structural validation relies on multimodal spectroscopic and crystallographic techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, such as distinguishing amide carbonyl signals (~165–170 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weights and fragmentation patterns, critical for detecting impurities .
  • X-ray Crystallography : Single-crystal studies resolve bond lengths and angles, as demonstrated in structurally related propanamide derivatives .

Advanced: What mechanisms underlie the biological activity of this compound, particularly in enzyme inhibition?

The compound’s phenolic hydroxyl and amide groups enable interactions with enzymes via hydrogen bonding and π-stacking. For instance, in structurally similar thiazolidinone-propanamide hybrids, the hydroxyl group disrupts microbial enzyme active sites, while the amide moiety stabilizes interactions with catalytic residues . Anticancer activity may arise from inhibition of thymidylate synthase, a key enzyme in DNA synthesis, as observed in thiazolidinone derivatives . Assays using recombinant enzymes (e.g., fluorescence-based activity screens) and molecular docking simulations are critical for mechanistic studies .

Advanced: How can researchers reconcile conflicting data on the reactivity of this compound in oxidation vs. reduction studies?

Discrepancies in reactivity often stem from substituent effects and reaction conditions :

  • Oxidation : The phenolic group may form quinones under strong oxidants (e.g., KMnO4_4), but steric hindrance from adjacent groups can suppress this pathway .
  • Reduction : Catalytic hydrogenation (e.g., Pd/C) typically reduces amides to amines, but competing side reactions (e.g., dehydroxylation) require careful monitoring via TLC or HPLC .
    Methodological consistency—including solvent choice, temperature, and catalyst loading—is essential for reproducibility. Comparative studies using isotopically labeled analogs can isolate reaction pathways .

Advanced: What strategies are effective for analyzing the antioxidant potential of this compound derivatives?

Derivatives are evaluated using DPPH radical scavenging and FRAP assays to quantify electron-donating capacity. For example, phloretamide analogs with trihydroxyphenyl groups show enhanced antioxidant activity due to increased resonance stabilization of phenoxyl radicals . Structure-activity relationships (SAR) are established by systematically modifying substituents (e.g., methoxy vs. hydroxyl groups) and measuring IC50_{50} values. Computational tools (e.g., DFT calculations) predict redox potentials and radical stabilization energies to guide synthetic prioritization .

Basic: What are the key considerations for designing stability studies of this compound in aqueous solutions?

Stability studies focus on pH-dependent hydrolysis and photodegradation :

  • Hydrolysis : Amide bonds degrade under acidic (pH < 3) or alkaline (pH > 10) conditions. Buffered solutions (pH 7.4) mimic physiological environments, with degradation monitored via UV-Vis or LC-MS .
  • Light Sensitivity : UV irradiation induces radical formation, accelerating decomposition. Accelerated stability testing uses controlled light exposure (ICH Q1B guidelines) .

Advanced: How does the crystalline packing of this compound influence its physicochemical properties?

X-ray crystallography reveals hydrogen-bonding networks between amide carbonyls and hydroxyl groups, stabilizing the lattice. For example, in N-(4-chlorophenyl)propanamide derivatives, intermolecular N–H···O interactions create dimeric motifs, enhancing thermal stability . Such packing affects solubility and melting points, critical for formulation. Hirshfeld surface analysis quantifies intermolecular interactions, guiding co-crystal design for improved bioavailability .

Advanced: What methodologies are employed to study the interaction of this compound with serum proteins?

Fluorescence quenching assays and surface plasmon resonance (SPR) measure binding affinities to proteins like albumin. For instance, a decrease in tryptophan fluorescence intensity upon compound addition indicates hydrophobic binding pockets. Thermodynamic parameters (ΔG, ΔH) derived from van’t Hoff plots reveal spontaneous exothermic interactions . Molecular dynamics simulations further model binding conformations and residence times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.